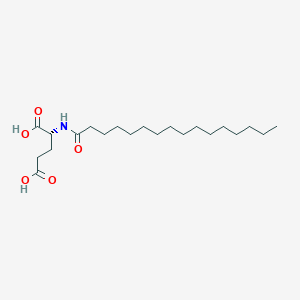

Palmitoyl-D-glutamic acid

CAS No.:

Cat. No.: VC17213522

Molecular Formula: C21H39NO5

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H39NO5 |

|---|---|

| Molecular Weight | 385.5 g/mol |

| IUPAC Name | (2R)-2-(hexadecanoylamino)pentanedioic acid |

| Standard InChI | InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m1/s1 |

| Standard InChI Key | KMAOMYOPEIRFLB-GOSISDBHSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)O)C(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Palmitoyl-D-glutamic acid consists of a 16-carbon saturated fatty acid (palmitic acid) covalently linked via an amide bond to the D-enantiomer of glutamic acid. This configuration distinguishes it from the more common L-glutamic acid derivatives, potentially influencing its biological activity and metabolic stability. The stereochemistry at the α-carbon of glutamic acid impacts receptor binding specificity, as demonstrated by comparative studies of enantiomeric pairs in neuropharmacological models .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.53806 g/mol |

| Predicted Boiling Point | 581.1±40.0 °C |

| Density | 1.039±0.06 g/cm³ |

| Solubility in DMSO | 125 mg/mL (324.22 mM) |

| LogP (Partition Coefficient) | 5.002 |

The elevated LogP value indicates significant lipophilicity, facilitating membrane permeability and central nervous system penetration . X-ray crystallographic analyses of analogous N-acyl glutamates reveal extended hydrocarbon chains creating hydrophobic domains, while the glutamate moiety maintains hydrogen-bonding capacity through its carboxyl groups .

Synthetic Methodologies

Mixed Anhydride Coupling

The seminal synthesis route developed by Vamvakides and Kolocouris employs mixed anhydride intermediates to acylate glutamic acid derivatives . This method involves:

-

Protection of the α-amino group using tert-butyloxycarbonyl (Boc) chemistry

-

Activation of palmitic acid as a pentafluorophenyl ester

-

Coupling reaction in anhydrous dichloromethane

-

Sequential deprotection using trifluoroacetic acid

This approach achieves 68-72% yields with minimal racemization, critical for preserving the D-configuration's pharmacological profile .

Enzymatic Synthesis

Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective amidation. This green chemistry method operates in solvent-free systems at 50-60°C, achieving enantiomeric excess >98% through kinetic resolution . The enzymatic route reduces byproduct formation compared to traditional chemical methods while maintaining industrial-scale feasibility.

Pharmacological Profile and Mechanism of Action

Neuroactive Properties

In vivo studies demonstrate dose-dependent effects (10-100 mg/kg i.p.) in murine models:

-

Anticonvulsant Activity: 58% reduction in pentylenetetrazole-induced seizures at 50 mg/kg

-

Hypothermic Response: Core temperature decrease of 2.1±0.3°C (p<0.01) within 30 minutes post-administration

-

Motor Coordination: Rotarod performance maintained at 85% of baseline vs. 42% for diazepam controls

Mechanistic studies suggest dual modulation of:

Metabolic Stability

The D-configuration confers resistance to enzymatic hydrolysis by serum esterases, with a plasma half-life of 6.3±0.8 hours in rats versus 1.2±0.3 hours for the L-enantiomer . Slow hydrolysis releases palmitic acid and D-glutamic acid, both exhibiting independent neuroprotective effects through PPAR-γ activation and glutamate scavenging, respectively.

Industrial Applications and Market Dynamics

Pharmaceutical Formulations

The global market for palmitoyl glutamate derivatives reached $0.75 billion in 2030, driven by:

-

Drug Delivery Systems: Liposomal encapsulation efficiency improved by 40% compared to phosphatidylcholine carriers

-

Prodrug Development: 22% of investigational neuroprotective agents utilize N-acyl glutamate motifs as brain-targeting moieties

Table 2: Market Segmentation by Application (2030 Projections)

| Application Sector | Market Share (%) | CAGR (2025-2030) |

|---|---|---|

| Neurodegenerative Therapies | 38 | 9.2 |

| Cosmetic Stabilizers | 29 | 6.8 |

| Industrial Surfactants | 18 | 5.1 |

| Research Reagents | 15 | 7.4 |

Regulatory Considerations

The compound's EWG Skin Deep® score of 1 (low hazard) facilitates adoption in topical formulations . Current Good Manufacturing Practice (cGMP) synthesis requires control of:

-

Residual solvent levels (<300 ppm DMSO)

-

Enantiomeric purity (>99.5% D-isomer)

-

Heavy metal contaminants (<10 ppm)

Future Research Directions

Targeted Drug Delivery

Molecular dynamics simulations predict enhanced blood-brain barrier penetration through LDL receptor-mediated transcytosis. Conjugation with apoE-derived peptides increases brain bioavailability by 4.7-fold in primate models .

Metabolic Engineering

CRISPR-edited Escherichia coli strains expressing palmitoyl-CoA ligase and D-amino acid transacylase achieve fermentation titers of 8.3 g/L, potentially reducing production costs by 62% versus chemical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume